molecular formula C7H10N4OS2 B1277076 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide CAS No. 876532-11-5

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide

Cat. No. B1277076
M. Wt: 230.3 g/mol
InChI Key: LHYDSLUUPKEQMZ-UHFFFAOYSA-N
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Description

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities .


Synthesis Analysis

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been reported . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of the compound involves a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The dihedral angle between the planes of the chlorophenyl and thiadiazole groups is 32.93 (16)° .


Chemical Reactions Analysis

The compound shows in-vitro antiproliferative activity against some human cancer cell lines . The chemical shifts of the protons of hydroxyl groups and carbon atoms of the 1,3,4-thiadiazole ring are the decisive descriptors of inhibition interactions of the compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.22 g/mol . Its IR (KBr) values are 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 . The 1H NMR (DMSO-d6, 500 MHz) δ (ppm) values are 10.11 (s, 1H, NH), 7.30 (s, 2H, NH2), 7.26 (d, J = 8.7 Hz, 1H, H2), among others .

Scientific Research Applications

Heterocyclic Compound Significance

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide belongs to the class of heterocyclic compounds, specifically with a 1,3,4-thiadiazole core. These compounds are recognized for their diverse pharmacological activities due to the toxophoric N2C2S moiety. They exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. Their unique structural framework makes them significant in the pursuit and design of new drugs, often leading to compounds with intriguing biological profiles (Mishra et al., 2015).

Pharmacological Scaffolds and Antiparasitic Activities

Thiadiazoles are identified as crucial pharmacological scaffolds due to their wide-ranging biological activities. Specifically, they have shown promising leishmanicidal and antimalarial activities, addressing serious public health issues in tropical and sub-tropical regions. The development of thiadiazole derivatives with antileishamanial and antimalarial activity is a focal point in medicinal chemistry, due to the physicochemical and pharmacokinetic properties of the thiadiazole scaffold, making it a therapeutic target for novel drug development (Tahghighi & Babalouei, 2017).

Cytotoxic Agents and Anticancer Potential

Sulfur-containing heterocyclic derivatives, like thiadiazoles, are under exploration for their cytotoxic properties in medicinal chemistry. They serve as fundamental structures in a wide array of synthetic analogs, exhibiting a broad scope of therapeutic activities. The design strategies engaged in the development of these agents aim to target multiple mechanisms such as inhibition of tyrosine kinases, topoisomerase, tubulin, and various signaling pathways, making them significant for anticancer research (Laxmikeshav et al., 2021).

Antimicrobial Activity

The thiadiazole moiety is extensively studied for its antimicrobial properties. The derivatives of thiadiazoles have demonstrated significant biological activities, including antimicrobial, anti-inflammatory, antitubercular, and antidiabetic properties, among others. The structure-activity relationship (SAR) of these compounds is crucial for medicinal chemists to develop newer compounds with enhanced efficacy and safety (Alam, 2018).

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4OS2/c8-6-10-11-7(14-6)13-3-5(12)9-4-1-2-4/h4H,1-3H2,(H2,8,10)(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYDSLUUPKEQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429201
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide

CAS RN

876532-11-5
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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